molecular formula C8H11NO2 B1330197 O-(4-Methoxybenzyl)hydroxylamine CAS No. 21038-22-2

O-(4-Methoxybenzyl)hydroxylamine

Cat. No. B1330197
CAS RN: 21038-22-2
M. Wt: 153.18 g/mol
InChI Key: MVSMBIBGGPSEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(4-Methoxybenzyl)hydroxylamine is a chemical compound that has been utilized in various synthetic applications. It serves as a protecting group for carboxylic acids and hydroxyl groups in synthetic organic chemistry. The compound's utility is highlighted by its ability to undergo selective deprotection under specific conditions, which is advantageous in multi-step synthesis processes.

Synthesis Analysis

The synthesis of derivatives of O-(4-Methoxybenzyl)hydroxylamine has been reported in the literature. For instance, N-tosyl-O-2,4,6-trimethylbenzylhydroxylamine reacts with primary alkyl halides to yield protected hydroxylamines. These can be deprotected to form N-monoalkylated hydroxylamines, such as N-benzylhydroxylamine, through the cleavage of N-tosyl- and O-2,4,6-trimethylbenzyl groups using hydrogen bromide in acetic acid . Additionally, 4-methoxy-α-methylbenzyl esters, which are related to O-(4-Methoxybenzyl)hydroxylamine, can be hydrolyzed by DDQ, demonstrating the compound's compatibility with sensitive functional groups .

Molecular Structure Analysis

The molecular structure of O-(4-Methoxybenzyl)hydroxylamine derivatives can be inferred from their reactivity and the structures of related compounds. For example, the structure of O-(diphenylphosphinyl)hydroxylamine, a related compound, was deduced from its chemical reactions, suggesting that the molecular structure of O-(4-Methoxybenzyl)hydroxylamine derivatives can also be characterized by their reactivity patterns .

Chemical Reactions Analysis

O-(4-Methoxybenzyl)hydroxylamine and its derivatives participate in various chemical reactions. The compound has been used as a new protecting group for the 2'-hydroxyl group of adenosine, which can be removed by triphenylmethyl fluoroborate to yield deblocked oligoribonucleotides . Furthermore, N-(4-methoxybenzyl)-o-benzenedisulfonimide, a derivative, reacts with alcohols or phenols to form 4-methoxybenzyl ethers, and with primary alkylamines to yield the corresponding alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of O-(4-Methoxybenzyl)hydroxylamine derivatives can be diverse, depending on the specific substituents and reaction conditions. For example, the title compound in one study, a derivative of O-(4-Methoxybenzyl)hydroxylamine, crystallizes in a monoclinic polymorph and exhibits intramolecular hydrogen bonding . Another study describes a compound used as a chiral catalyst in addition reactions, highlighting the importance of the molecular structure in determining its physical properties and reactivity .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity :

    • O-(4-Methoxybenzyl)hydroxylamine derivatives have shown potential in antimicrobial applications. A study synthesized novel imidazole bearing isoxazole derivatives, showing significant antimicrobial activity (Maheta, Patel, & Naliapara, 2012).
  • Metabolism and Toxicology Studies :

    • It's used in studies to understand the metabolism and potential toxicology of N-Benzylphenethylamines, a class of novel psychedelic substances. For example, research on 25CN-NBOMe metabolism in various biological models involved derivatives of O-(4-Methoxybenzyl)hydroxylamine (Šuláková et al., 2021).
  • Study of Drug Metabolism and Genotoxicity :

    • It's instrumental in examining the metabolism and genotoxicity of certain carcinogens. A study on human cytochrome-P450 enzymes explored how they metabolize N-(2-methoxyphenyl)hydroxylamine, highlighting its role in understanding the genotoxicity of environmental pollutants (Naiman et al., 2011).
  • Peptide Synthesis :

    • It's used in the synthesis of peptides. Research includes the use of O-(4-Methoxybenzyl)hydroxylamine in the development of (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide, which demonstrated antihistaminic action and theoretical studies in peptide synthesis (Genç et al., 2013).
  • Analytical Chemistry in Glycan Analysis :

    • It's applied in the field of analytical chemistry, particularly in glycan analysis. The study of mild tagging procedures for structural analysis of glycans involved derivatives of O-(4-Methoxybenzyl)hydroxylamine (Ramsay et al., 2001).

Safety And Hazards

“O-(4-Methoxybenzyl)hydroxylamine” is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

Relevant Papers

The relevant papers retrieved discuss the use of O-benzoylhydroxylamines, a related class of compounds, in transition metal-catalyzed C–N bond formation reactions . They highlight the key contributions to the recent transition metal-catalyzed C–N bond formation reactions using O-benzoylhydroxylamines as an aminating agent and their relevant mechanistic insights .

properties

IUPAC Name

O-[(4-methoxyphenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-10-8-4-2-7(3-5-8)6-11-9/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSMBIBGGPSEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175250
Record name Hydroxylamine, O-(p-methoxybenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(4-Methoxybenzyl)hydroxylamine

CAS RN

21038-22-2
Record name O-[(4-Methoxyphenyl)methyl]hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21038-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-(p-methoxybenzyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021038222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, O-(p-methoxybenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution was made of Boc hydroxylamine (2.0 g, 17.1 mmol) in dry THF (60 ml). Sodium hydride (1.1 g of a 60% suspension in paraffin oil, 25.7 mmol) was then added and the suspension stirred. A catalytic amount of KI was then added to the reaction prior to the cautious addition of 4-methoxybenzyl chloride (3.2 g, 20.4 mmol). The reaction was then allowed to stir overnight before removal of solvent in vacuo. The residue was taken up with diethyl ether (100 ml) and HCl gas bubbled in for 20 minutes, causing the start of precipitation of the product. The flask was stoppered and left to stand overnight. The product was then filtered off as a off-white wax (39–52% yield according to varying batches).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
paraffin
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 2-(4-methoxybenzyloxy)isoindoline-1,3-dione (200 mg, 0.706 mmol) in MeOH (5 mL) was added hydrazine monohydrate (35.3 mg, 0.706 mmol). The reaction mixture was stirred at 65° C. for 1 h. The solvent was removed in vacuo, and the resulting residue was diluted with EtOAc (5 mL). After stirring for 20 min, the mixture was filtered. The filtrate was concentrated in vacuo to afford the title compound. 1H-NMR (400 MHz, CDCl3) δ ppm 7.30 (m, 2H), 6.90 (m, 2H), 4.63 (m, 2H), 3.81 (s, 3H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
35.3 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(4-Methoxybenzyl)hydroxylamine
Reactant of Route 2
O-(4-Methoxybenzyl)hydroxylamine
Reactant of Route 3
O-(4-Methoxybenzyl)hydroxylamine
Reactant of Route 4
O-(4-Methoxybenzyl)hydroxylamine
Reactant of Route 5
O-(4-Methoxybenzyl)hydroxylamine
Reactant of Route 6
O-(4-Methoxybenzyl)hydroxylamine

Citations

For This Compound
53
Citations
SL Wang, Y Wang, L Wu, YY Cai, ZC Wang… - Analytical …, 2022 - ACS Publications
Monosaccharides play important roles in biological processes. Sensitive and accurate analyses of monosaccharides remain challenging because of their high hydrophilicities and poor …
Number of citations: 5 pubs.acs.org
J Lee, SY Kim, HR Lee, JH Kim - Letters in Drug Design & …, 2004 - ingentaconnect.com
… The carboxylic acid of 2, prepared according to a previous report [15], was condensed with O-4-methoxybenzyl hydroxylamine to afford the hydroxamate 3, whose nitrogen was …
Number of citations: 1 www.ingentaconnect.com
TA Wencewicz, B Yang, JR Rudloff… - Journal of medicinal …, 2011 - ACS Publications
The discovery, syntheses, and structure–activity relationships (SAR) of a new family of heterocyclic antibacterial compounds based on N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds …
Number of citations: 50 pubs.acs.org
SL Ramsay, C Freeman, PB Grace, JW Redmond… - Carbohydrate …, 2001 - Elsevier
The reductive oxyamination of model glycan structures has been investigated as a mild, alternative tagging procedure to reductive amination using O-(4-nitrobenzyl)-hydroxylamine. …
Number of citations: 68 www.sciencedirect.com
Y Teng, R Suwanarusk, MH Ngai, R Srinivasan… - Bioorganic & Medicinal …, 2015 - Elsevier
A 26-member library of novel N-hydroxyquinolinone derivatives was synthesized by a one-pot Buchwald-type palladium catalyzed amidation and condensation sequence. The design …
Number of citations: 10 www.sciencedirect.com
J Lee, SU Kang, SY Kim, SE Kim, YJ Jo… - Bioorganic & medicinal …, 2001 - Elsevier
… The condensation of 20 with O-4-methoxybenzyl hydroxylamine, the Mitsunobu reaction with monoprotected ethylene glycol followed by desilylation, produced alcohol 24, which was …
Number of citations: 34 www.sciencedirect.com
LT Maillard, M Benohoud, P Durand… - The Journal of Organic …, 2005 - ACS Publications
… However, the reaction of the easily accessible O-4-methoxybenzyl hydroxylamine hydrochloride 33 2a and of the commercially available O-allyl hydroxylamine hydrochloride 2b under …
Number of citations: 29 pubs.acs.org
F D'Andrea, S Sartini, I Piano… - Journal of Enzyme …, 2020 - Taylor & Francis
Aldose reductase is a key enzyme in the development of long term diabetic complications and its inhibition represents a viable therapeutic solution for people affected by these …
Number of citations: 6 www.tandfonline.com
RK Iha, BA Van Horn, KL Wooley - Journal of Polymer Science …, 2010 - Wiley Online Library
Degradable, amphiphilic graft copolymers of poly(ε‐caprolactone)‐graft‐poly(ethylene oxide), PCL‐g‐PEO, were synthesized via a grafting onto strategy taking advantage of the …
Number of citations: 42 onlinelibrary.wiley.com
MA Alam - Current Organic Chemistry, 2019 - ingentaconnect.com
Substituted hydroxamic acid is one of the most extensively studied pharmacophores because of their ability to chelate biologically important metal ions to modulate various enzymes, …
Number of citations: 31 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.